2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a heterocyclic compound that features a spiro linkage between a benzoquinazoline and a cyclohexane ring. This compound is of interest due to its potential biological activities, including anti-monoamine oxidase and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves the condensation of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-4(6H)-one with various halides in the presence of potassium hydroxide and anhydrous ethanol . The reaction mixture is refluxed for 10-12 hours, cooled, and then diluted with water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: Reacts with halides to form 2-sulfanyl-substituted derivatives.
Cyclization Reactions: Forms triazolobenzoquinazolines through cyclization with hydrazine hydrate.
Common Reagents and Conditions
Potassium Hydroxide: Used as a base in condensation reactions.
Anhydrous Ethanol: Common solvent for reflux reactions.
Halides: Reactants for substitution reactions.
Major Products
2-sulfanyl-substituted derivatives: Formed from substitution reactions.
Triazolobenzoquinazolines: Formed from cyclization reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with monoamine oxidase enzymes, inhibiting their activity . This inhibition can lead to increased levels of monoamines, which are important neurotransmitters in the brain. Additionally, its antitumor activity may be related to its ability to interfere with cellular proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-4(6H)-one .
- 3-phenethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one .
- 3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one .
Uniqueness
2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is unique due to its specific spiro linkage and the presence of a thioxo group, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-15-13-14(18-16(21)19-15)12-7-3-2-6-11(12)10-17(13)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDBGPWZNPZTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NC(=S)N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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